Enhanced Stereochemical Diversity
2-Propylcycloheptan-1-ol contains two chiral centers (C1 and C2), enabling four configurational stereoisomers (cis and trans enantiomeric pairs), whereas 2-propylcyclohexanol, with only the C1 chiral center, yields only two enantiomers [1]. This doubled stereochemical space directly impacts applications reliant on diastereomeric resolution, chiral auxiliary performance, or differential biological activity between diastereomers.
| Evidence Dimension | Number of stereoisomers |
|---|---|
| Target Compound Data | Maximum 4 stereoisomers (2ⁿ, n=2 chiral centers) |
| Comparator Or Baseline | 2-Propylcyclohexanol: maximum 2 stereoisomers (n=1 chiral center) |
| Quantified Difference | 2-fold increase in stereochemical diversity |
| Conditions | Theoretical structural analysis; 2-propylcyclohexanol chiral center count verified by TCI product data [1]. |
Why This Matters
A 2-fold increase in stereoisomer count provides greater scope for diastereoselective synthesis, chiral resolution studies, and intellectual property differentiation in pharmaceutical intermediate development.
- [1] TCI. 2-Propylcyclohexanol (cis- and trans- mixture), Product P0770. Accessed 2026. (Data supporting single chiral center in 2-propylcyclohexanol). View Source
